molecular formula C12H12N2O2 B12705711 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- CAS No. 145441-08-3

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-

Cat. No.: B12705711
CAS No.: 145441-08-3
M. Wt: 216.24 g/mol
InChI Key: RLTVQTBCVWIEPZ-UHFFFAOYSA-N
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Description

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- is a chemical compound with the molecular formula C13H14N2O2 It is known for its unique structure, which includes an isoxazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- typically involves the reaction of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid with N-(2,6-dimethylphenyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred under an inert atmosphere, typically argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Known for its use as a local anesthetic.

    5-Methyl-3-phenylisoxazole-4-carboxamide: Shares a similar isoxazole structure but with different substituents.

Uniqueness

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)- is unique due to its specific combination of the isoxazole ring and the N-(2,6-dimethylphenyl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

145441-08-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-12(15)10-6-7-13-16-10/h3-7H,1-2H3,(H,14,15)

InChI Key

RLTVQTBCVWIEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=NO2

Origin of Product

United States

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